molecular formula C9H16N2O3 B2649218 tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate CAS No. 2254135-66-3

tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate

Cat. No.: B2649218
CAS No.: 2254135-66-3
M. Wt: 200.238
InChI Key: BKYGBKHDICSEDZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate is a chemical compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate typically involves the reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines. One common method includes the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce more reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate involves its interaction with specific molecular targets. For example, as a capsid assembly modulator, it binds to a hydrophobic pocket between core protein dimer interfaces, inducing the assembly of empty capsids . This misdirection of assembly can inhibit viral replication, making it a potential antiviral agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate is unique due to its specific tert-butyl group, which can influence its chemical properties and biological activities. This structural feature may enhance its stability, solubility, and interaction with molecular targets compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 4-oxo-1,3-diazinane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-7(12)10-6-11/h4-6H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYGBKHDICSEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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